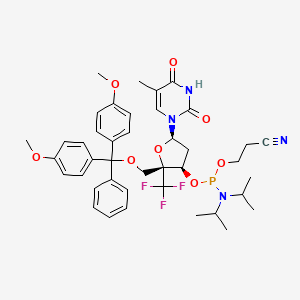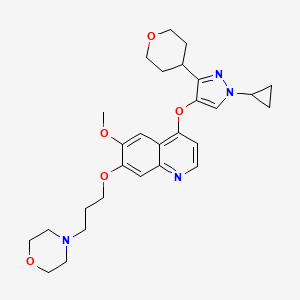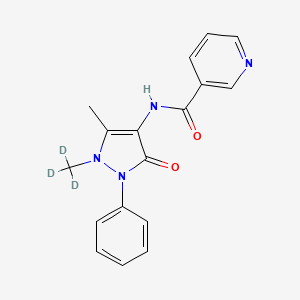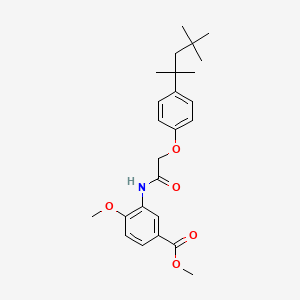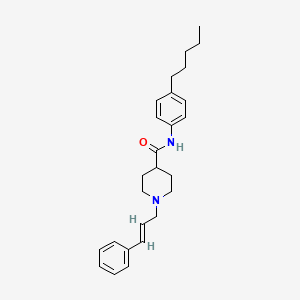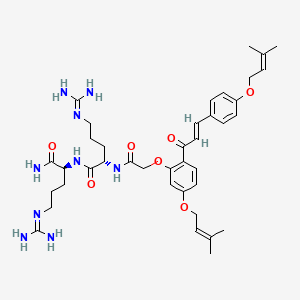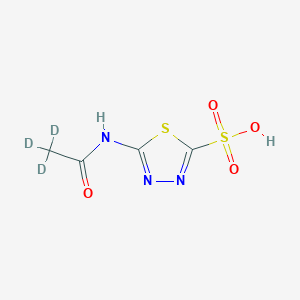
5-(Acetylamino)-1,3,4-thiadiazole-2-sulfonic Acid-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Acetylamino)-1,3,4-thiadiazole-2-sulfonic Acid-d3 is a deuterated compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Acetylamino)-1,3,4-thiadiazole-2-sulfonic Acid-d3 typically involves the introduction of deuterium into the molecular structure. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions often require controlled environments to ensure the incorporation of deuterium at specific positions within the molecule.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated systems to ensure consistency and purity. The process typically includes multiple steps such as purification, crystallization, and quality control to meet the required standards for research and industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Acetylamino)-1,3,4-thiadiazole-2-sulfonic Acid-d3 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia. The reaction conditions vary depending on the desired outcome, but they often require specific temperatures, pressures, and solvents to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may produce sulfonic acids, while reduction may yield thiadiazole derivatives.
Applications De Recherche Scientifique
5-(Acetylamino)-1,3,4-thiadiazole-2-sulfonic Acid-d3 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical techniques such as NMR spectroscopy.
Biology: It is used in studies involving enzyme kinetics and protein interactions due to its stable isotope labeling.
Medicine: It is used in drug development and pharmacokinetic studies to trace metabolic pathways and drug interactions.
Industry: It is used in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of 5-(Acetylamino)-1,3,4-thiadiazole-2-sulfonic Acid-d3 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can affect the rate of chemical reactions, known as the kinetic isotope effect. This property is utilized in studies to understand reaction mechanisms and to develop more efficient catalysts.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Aminosalicylic Acid-d3: This compound is also deuterated and used in similar applications, particularly in NMR spectroscopy and analytical chemistry.
N-Acetyl Mesalazine-d3: Another deuterated compound used in medical research and drug development.
Uniqueness
5-(Acetylamino)-1,3,4-thiadiazole-2-sulfonic Acid-d3 is unique due to its specific structure and the presence of both acetylamino and sulfonic acid groups, which provide distinct chemical properties and reactivity. This makes it particularly useful in studies involving complex chemical reactions and mechanisms.
Propriétés
Formule moléculaire |
C4H5N3O4S2 |
|---|---|
Poids moléculaire |
226.3 g/mol |
Nom IUPAC |
5-[(2,2,2-trideuterioacetyl)amino]-1,3,4-thiadiazole-2-sulfonic acid |
InChI |
InChI=1S/C4H5N3O4S2/c1-2(8)5-3-6-7-4(12-3)13(9,10)11/h1H3,(H,5,6,8)(H,9,10,11)/i1D3 |
Clé InChI |
YLYWNBBQDHCLJL-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C(=O)NC1=NN=C(S1)S(=O)(=O)O |
SMILES canonique |
CC(=O)NC1=NN=C(S1)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




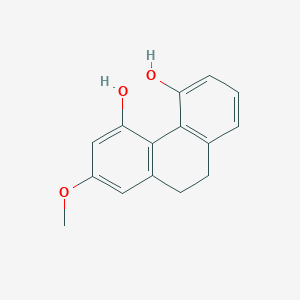
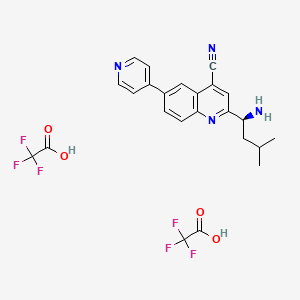

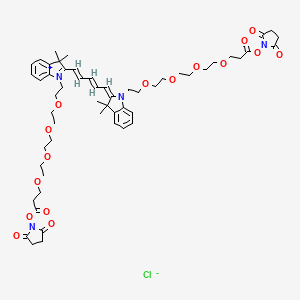
![Methyl 3-[[2-[4-[4-(1-benzyltriazol-4-yl)butoxy]phenyl]-4-oxochromen-3-yl]oxymethyl]benzoate](/img/structure/B12414106.png)
